molecular formula C19H13Cl2F3N4O3S2 B2659378 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 389072-55-3

2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2659378
CAS No.: 389072-55-3
M. Wt: 537.35
InChI Key: SCSAPPSGIKCNIE-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H13Cl2F3N4O3S2 and its molecular weight is 537.35. The purity is usually 95%.
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Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of several functional groups that contribute to its biological activity:

  • Dichlorophenoxy Group : Known for its herbicidal properties.
  • Thiadiazole Moiety : Associated with various biological activities including antimicrobial and anticancer effects.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of the compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

2. Anticancer Activity

Several studies have reported the anticancer properties of thiadiazole derivatives. For example, compounds similar to the one have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). In vitro assays indicated IC50 values ranging from 10 to 50 µM, suggesting moderate potency .

3. Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory activities. The presence of the dichlorophenoxy group may enhance these effects by modulating inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives against a panel of pathogens. The results showed that compounds with similar structures to our target exhibited minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against S. aureus, outperforming standard antibiotics like vancomycin .

Case Study 2: Anticancer Activity

In a comparative study, derivatives of thiadiazole were tested against various cancer cell lines. One derivative showed an IC50 value of 20 µM against A549 cells, indicating significant potential for further development .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialS. aureus0.125 µg/mL
AnticancerA54920 µM
Anti-inflammatoryN/AN/A

The biological activity of the compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Thiadiazole derivatives often act as enzyme inhibitors, affecting metabolic processes in pathogens and cancer cells.
  • Cell Membrane Disruption : The lipophilic nature due to the trifluoromethyl group may facilitate membrane penetration, leading to cell lysis in bacteria.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N4O3S2/c20-10-5-6-14(12(21)7-10)31-8-15(29)26-17-27-28-18(33-17)32-9-16(30)25-13-4-2-1-3-11(13)19(22,23)24/h1-7H,8-9H2,(H,25,30)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSAPPSGIKCNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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